PEG12 Linker Enables Higher TCO Grafting Density on Antibodies Compared to PEG4 and PEG0 Linkers
In a direct head-to-head comparison, the PEG12 linker (3) facilitates a significantly higher number of TCO groups conjugated per monoclonal antibody (mAb) compared to both a PEG4 linker (2) and a PEG0 linker (1). This increased grafting efficiency is crucial for amplifying signal in pretargeted imaging applications [1].
| Evidence Dimension | Number of TCO moieties grafted per antibody |
|---|---|
| Target Compound Data | mAb-PEG12-TCO (3): Significantly higher TCO grafting compared to mAb-PEG4-TCO (2) and mAb-PEG0-TCO (1), as quantified by MALDI-TOF MS [1]. |
| Comparator Or Baseline | mAb-PEG4-TCO (2) and mAb-PEG0-TCO (1) |
| Quantified Difference | Significantly higher grafting for mAb-PEG12-TCO (3) versus comparators (p<0.05) [1]. |
| Conditions | Conjugation of TCO-PEGn derivatives (0-30 equivalents) to monoclonal antibodies (Ts29.2 and 35A7) [1]. |
Why This Matters
Higher TCO loading directly translates to increased binding sites for tetrazine-modified imaging probes, enhancing signal-to-noise ratios in diagnostic assays.
- [1] Rondon, A., et al. (2017). Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Scientific Reports, 7(1), 14918. View Source
